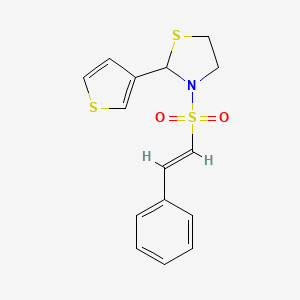

(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of thiazolidine derivatives, including "(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine," involves various approaches such as multicomponent reactions, click reactions, nano-catalysis, and green chemistry. These methods aim to improve selectivity, purity, product yield, and pharmacokinetic activity. Systematic approaches for the synthesis of thiazolidine and its derivatives are explored to enhance their pharmacological activity through advantages of green synthesis, atom economy, and cleaner reaction profiles (Sahiba et al., 2020).

Molecular Structure Analysis

The molecular structure of thiazolidine derivatives is characterized by a heterocyclic five-membered moiety containing sulfur at the first position and nitrogen at the third position. The presence of sulfur notably enhances their pharmacological properties. Various synthetic methodologies have been developed to obtain functional groups, including green chemistry, highlighting their structural and stability aspects. These methodologies aim at developing multifunctional drugs with improved activity focusing on the thiazolidine nucleus and its analogs for their pharmacological importance (Santos et al., 2018).

Chemical Reactions and Properties

Thiazolidine derivatives undergo diverse chemical reactions offering enormous scope in medicinal chemistry. They are known for their varied biological properties, such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activities. The innovative synthesis of these derivatives using various agents discusses yield, purity, selectivity, and pharmacokinetic activity. Their chemical properties are tailored through synthetic strategies to target specific biological activities (Cunico et al., 2008).

Physical Properties Analysis

The physical properties of thiazolidine and its derivatives, such as melting point, log P, molecular formula, molecular weight, pH value, and RF value, are crucial for understanding their behavior in various chemical and biological contexts. These properties are influenced by the structural features of the thiazolidine ring and its substituents, playing a significant role in their biological activities and pharmacokinetics (Pandey et al., 2011).

科学的研究の応用

Synthesis and Antimicrobial Activity

Novel sulfone-linked bis heterocycles, including derivatives of "(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine," have been synthesized and evaluated for their antimicrobial activity. For instance, Padmavathi et al. (2008) prepared sulfone-linked bis heterocycles combining pyrazolines with thiadiazoles, oxadiazoles, and triazoles, demonstrating pronounced antimicrobial activity in specific compounds. These findings suggest potential applications in developing new antimicrobial agents (Padmavathi et al., 2008).

Antihyperglycemic Agents

Thiazolidine derivatives have been investigated for their antihyperglycemic properties. Wrobel et al. (1998) prepared novel thiazolidinediones evaluated as oral antihyperglycemic agents in diabetic mouse models. These compounds, particularly the sulfonylthiazolidinediones, showed significant potency in lowering glucose and insulin levels, suggesting their potential as antihyperglycemic agents (Wrobel et al., 1998).

Anticancer Activity

A multicomponent reaction approach has led to the synthesis of thiazolo[3,2-a]pyridines with promising anticancer activity across various cancer cell lines. Altuğ et al. (2011) reported high yields of these compounds, indicating their potential in anticancer drug development (Altuğ et al., 2011).

Synthetic Approaches

Efficient synthetic approaches to derivatives of 5-phenylsulfonyl-2-thiouracil and its condensed analogs have been explored. Slivchuk et al. (2008) described the synthesis of N3-substituted 5-phenylsulfonylthiouracils, highlighting versatile methods for preparing thiazoline and thiodiazolidine structures (Slivchuk et al., 2008).

Antimicrobial and Cytotoxic Activities

Sulfonamidomethane linked heterocycles have been synthesized and assessed for their antimicrobial and cytotoxic activities. Swapna et al. (2013) prepared a new class of these compounds, demonstrating notable antibacterial and antifungal activities against specific strains, as well as cytotoxic activity against lung carcinoma cells, suggesting their application in antimicrobial and cancer therapy (Swapna et al., 2013).

作用機序

Thiazolidines

Thiazolidines are a class of compounds that contain a five-membered ring made up of one sulfur atom, one nitrogen atom, and three carbon atoms. They are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Thiophenes

Thiophenes are a type of aromatic compound that contains a five-membered ring with one sulfur atom and four carbon atoms. They are known to have various properties and applications, including in the development of organic semiconductors and as corrosion inhibitors . Thiophene derivatives have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Sulfonyl Compounds

Sulfonyl compounds, such as “(E)-2-phenylethenesulfonyl”, are known to be used in the synthesis of various drugs and can contribute to the pharmacological activity of these drugs .

特性

IUPAC Name |

3-[(E)-2-phenylethenyl]sulfonyl-2-thiophen-3-yl-1,3-thiazolidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO2S3/c17-21(18,11-7-13-4-2-1-3-5-13)16-8-10-20-15(16)14-6-9-19-12-14/h1-7,9,11-12,15H,8,10H2/b11-7+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFIPPMRCONJJNR-YRNVUSSQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1S(=O)(=O)C=CC2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CSC(N1S(=O)(=O)/C=C/C2=CC=CC=C2)C3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO2S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(E)-3-(styrylsulfonyl)-2-(thiophen-3-yl)thiazolidine | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[3-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylindol-1-yl]ethyl]-4-methylbenzamide](/img/structure/B2494648.png)

![3-bromo-N-[5-(2,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2494650.png)

![Methyl 4-({[4-(furan-2-yl)thiophen-2-yl]methyl}sulfamoyl)benzoate](/img/structure/B2494651.png)

![7-Chloro-1-(4-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2494654.png)

![N-{4-[(difluoromethyl)sulfanyl]phenyl}-6-(4-ethylpiperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2494656.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yloxy)propyl)sulfonyl)azepane](/img/structure/B2494657.png)

![2-chloro-N-[4-(2-oxopyrrolidin-1-yl)phenyl]acetamide](/img/structure/B2494658.png)

![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(4-methoxybenzyl)oxalamide](/img/structure/B2494662.png)

![N-(2-(4-phenylpiperazin-1-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2494663.png)